Home > Products > Screening Compounds P33693 > dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3761358
CAS Number:
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

The mechanism of action involves binding to a specific site on the L-type calcium channel, inhibiting the influx of calcium ions. This inhibition leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. []

Applications
  • Preclinical studies: Research on animal models, particularly spontaneously hypertensive rats, has demonstrated the compound's ability to lower blood pressure. [] These studies provide evidence for its potential as a therapeutic agent for hypertension.
  • Structure-activity relationship studies: This compound has served as a valuable tool in structure-activity relationship studies aimed at understanding the relationship between the chemical structure of DHPs and their calcium channel blocking activity. [, , , , , ] By systematically modifying the structure of this compound, researchers gain insights into the key structural features that contribute to their pharmacological activity.

(+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049)

Compound Description: KW-3049 is a novel calcium antagonist investigated for its antihypertensive effects. Studies in spontaneously hypertensive rats (SHR) have demonstrated its dose-dependent antihypertensive action, surpassing the efficacy of nicardipine in lowering blood pressure. []

Relevance: KW-3049 shares a core 1,4-dihydropyridine structure with dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the ester side chain at the 3-position of the dihydropyridine ring. While the main compound has a methyl ester, KW-3049 possesses a (R*)-1-benzyl-3-piperidyl methyl ester. This modification contributes to its enhanced antihypertensive properties.

(+/-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5- pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 is a newly synthesized calcium antagonist, exhibiting potent and long-lasting antihypertensive effects. [, ] It demonstrates a slower onset of action but a longer duration compared to nicardipine. [, ] Notably, TC-81 shows higher potency when administered orally, particularly in hypertensive rat models. []

    These structural modifications likely contribute to TC-81's distinct pharmacological profile. ,

    Barnidipine HCl

    Compound Description: Barnidipine HCl, chemically known as 3-(1-benzyl-2,3,4,5-tetrahydropyrrol)methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)3,5-pyridinedicarboxylate monohydrochloride, belongs to the calcium antagonist drug class and is used clinically as an antihypertensive agent. []

    Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

    Compound Description: These compounds are permanently charged chiral dihydropyridine derivatives designed as molecular probes for L-type calcium channels. They are synthesized with varying alkyl linker lengths (two and eight carbon atoms) to investigate their impact on blocking cardiac and neuronal L-type calcium channels. []

    2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: This compound, synthesized in its optically active forms [(S)-(+)-1 and (R)-(-)-1], exhibits antihypertensive effects. [, ] The (4S)-(+)-enantiomer specifically demonstrates higher potency in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]

    Relevance: The structural similarity between this compound and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in their shared 1,4-dihydropyridine core and the 3-nitrophenyl group at the 4-position. The main difference lies in the 3-position ester side chain. In this compound, it is a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester, unlike the methyl ester in the main compound. This structural variation contributes to its distinct pharmacological properties, including its antihypertensive effects. ,

    2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride

    Compound Description: Manidipine, synthesized in its enantiomeric forms [(+)-1 and (-)-1], is a dihydropyridine calcium channel blocker. Its (S)-(+)-enantiomer exhibits significantly higher antihypertensive potency in spontaneously hypertensive rats (SHR) compared to the (R)-(-)-isomer, as demonstrated in radioligand binding assays. []

    Relevance: Manidipine shares a significant structural resemblance with dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both possess the same core 1,4-dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position. The key difference lies in the 3-position ester side chain. Manidipine has a 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester side chain, while the main compound has a methyl ester. This specific variation in the side chain contributes to Manidipine's pharmacological activity and its enantioselective antihypertensive effects.

    (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

    Compound Description: NKY-722, a novel water-soluble dihydropyridine derivative, exhibits potent, slow-onset, and long-lasting antihypertensive activity. [, , ] It acts as a calcium antagonist, demonstrating vasodilatory effects in isolated canine arteries. [] Compared to nicardipine, NKY-722 shows greater potency when administered orally and has a longer duration of action. []

    Relevance: NKY-722 shares the same core structure of 1,4-dihydropyridine with a 3-nitrophenyl substituent at the 4-position as dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The difference lies in the 3-position ester side chain, where NKY-722 features a (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester, while the main compound has a methyl ester. This modification contributes to the water solubility and unique pharmacological properties of NKY-722. , ,

    Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is an analogue of the calcium channel blocker nifedipine. It has been investigated for its chemical properties, particularly its degradation products. []

      These differences in the substituents contribute to its unique properties and differentiate it from the main compound.

      Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

      Compound Description: MN9202 is a dihydropyridine calcium channel blocker with protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [, ] It has been shown to improve hemodynamic parameters, reduce tissue damage markers, and increase survival rates in experimental models. [, ]

      Relevance: MN9202 shares the core 1,4-dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position with dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The difference lies in the 3-position ester side chain, where MN9202 has a methyl ester and a pentyl ester, while the main compound has two methyl esters. This structural modification likely contributes to MN9202's specific pharmacological profile and its protective effects in ischemia-reperfusion injury. ,

      1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

      Compound Description: YM-09730, a potent calcium antagonist, has been synthesized and pharmacologically evaluated in its four enantiomeric forms (3a-d). [] The (S,S)-enantiomer (3a) exhibits the highest potency and the longest duration of action. [] This research highlights the stereoselectivity of 1,4-dihydropyridine derivatives and its impact on their pharmacological effects.

      Relevance: YM-09730 and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the same core 1,4-dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position. The key difference is the ester side chain at the 3-position. YM-09730 has a 1-benzyl-3-pyrrolidinyl methyl ester, while the main compound has a methyl ester. This structural variation is crucial for its calcium antagonist activity and highlights how different ester substituents can significantly impact pharmacological properties.

      3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (nitrendipine)

      Compound Description: Nitrendipine is a calcium channel blocker used as an antihypertensive drug. It belongs to the dihydropyridine class and acts by relaxing blood vessels to improve blood flow. []

      Relevance: Nitrendipine and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the same core 1,4-dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position. The difference is in the ester side chains: nitrendipine has a methyl ester and an ethyl ester, while the main compound has two methyl esters. These subtle variations in ester substituents are common in dihydropyridine calcium channel blockers and contribute to the specific pharmacological properties of each compound.

      2-methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dime thyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

      Compound Description: FRC-8653 is a new dihydropyridine derivative with calcium antagonist and vasodilatory effects. [] It inhibits calcium influx through dihydropyridine-sensitive, voltage-dependent calcium channels, resulting in blood vessel dilation. [] Its vasorelaxing effect is slower in onset but longer in duration compared to nifedipine and nicardipine. []

      Relevance: FRC-8653 and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same class of 1,4-dihydropyridines with a 3-nitrophenyl substituent at the 4-position. They differ in their ester side chains. FRC-8653 has a 2-methoxyethyl ester and a (E)-3-phenyl-2-propen-1-yl ester, while the main compound has two methyl esters. The distinct ester substituents in FRC-8653 likely contribute to its unique pharmacological profile and duration of action.

      2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

      Compound Description: PAK-200 is a novel dihydropyridine analogue investigated for its ability to reverse multidrug resistance in tumor cells. [] It inhibits P-glycoprotein, a transporter protein responsible for drug efflux, enhancing the cytotoxic effects of Adriamycin in both drug-sensitive and multidrug-resistant cell lines. [] Compared to other calcium channel blockers like nicardipine and verapamil, PAK-200 exhibits significantly lower calcium antagonistic activity. []

        These structural modifications contribute to its P-glycoprotein inhibitory activity and its ability to overcome multidrug resistance in tumor cells.

        3‐Benzyl 5‐tert‐Butyl 2,6‐dimethyl‐4‐(3‐nitro­phen­yl)‐1,4‐dihydro­pyridine‐3,5‐dicarboxyl­ate

        Compound Description: This compound is a 1,4-dihydropyridine derivative. Its crystal structure has been analyzed and compared to other dihydropyridine compounds. []

        Relevance: This compound and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position. The key difference lies in the ester side chains at the 3- and 5-positions. This compound has a benzyl ester and a tert-butyl ester, while the main compound has two methyl esters. The presence of different ester groups can influence the compound's pharmacological properties.

        Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

        Compound Description: FRC-8411, a new dihydropyridine derivative, exhibits potent and long-lasting antihypertensive effects, particularly in spontaneously hypertensive rats. [, ] It demonstrates gradual but more potent and longer-lasting hypotension compared to nifedipine, nicardipine, and diltiazem. []

        Relevance: FRC-8411 and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally similar, sharing the core 1,4-dihydropyridine structure and a 3-nitrophenyl group at the 4-position. The key difference lies in the ester side chains. FRC-8411 features a methyl ester and a (E)-3-phenyl-2-propen-1-yl ester, while the main compound has two methyl esters. These variations in ester substituents likely contribute to FRC-8411's distinct pharmacological properties and duration of action. ,

        Methyl 3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

        Compound Description: This compound is a 1,4-dihydropyridine derivative with specific stereochemical configurations. Its enantiomers, (+)- and (-)-methyl 3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3- nitrophenyl) pyridine-3,5-dicarboxylate 1, have been synthesized and their absolute configurations determined. []

        1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic++ + acid methyl 6-(5-phenyl-3-pyrazolyloxy) hexyl ester (CV-159)

        Compound Description: CV-159 is a dihydropyridine calcium antagonist that affects the cardiovascular system. [] Compared to nicardipine, CV-159 exhibits a slower onset of action and a longer duration of effect. [] Studies in dogs revealed its ability to decrease blood pressure, reduce total peripheral resistance, and increase coronary flow. []

        Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (niludipine)

        Compound Description: Niludipine is a dihydropyridine calcium channel blocker. It demonstrates vasodilating activity, particularly in the coronary arteries. []

        Relevance: Niludipine and dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same class of 1,4-dihydropyridines with a 3-nitrophenyl substituent at the 4-position. They differ in their ester side chains at the 3- and 5-positions. Niludipine has two 2-propoxyethyl ester groups, while the main compound has two methyl esters. The variation in ester substituents influences the pharmacological properties and selectivity of these calcium channel blockers.

        Properties

        Product Name

        dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

        IUPAC Name

        dimethyl 1-benzyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

        Molecular Formula

        C22H20N2O6

        Molecular Weight

        408.4 g/mol

        InChI

        InChI=1S/C22H20N2O6/c1-29-21(25)18-13-23(12-15-7-4-3-5-8-15)14-19(22(26)30-2)20(18)16-9-6-10-17(11-16)24(27)28/h3-11,13-14,20H,12H2,1-2H3

        InChI Key

        NNTFXJOJOXTEEI-UHFFFAOYSA-N

        SMILES

        COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=CC=C3

        Canonical SMILES

        COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=CC=C3

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.